molecular formula C10H8FNO B8754939 4-fluoro-1-methyl-1H-indole-3-carbaldehyde CAS No. 441715-35-1

4-fluoro-1-methyl-1H-indole-3-carbaldehyde

Cat. No. B8754939
CAS RN: 441715-35-1
M. Wt: 177.17 g/mol
InChI Key: GRPDRFZSBMSQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-1-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
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properties

CAS RN

441715-35-1

Product Name

4-fluoro-1-methyl-1H-indole-3-carbaldehyde

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

4-fluoro-1-methylindole-3-carbaldehyde

InChI

InChI=1S/C10H8FNO/c1-12-5-7(6-13)10-8(11)3-2-4-9(10)12/h2-6H,1H3

InChI Key

GRPDRFZSBMSQOR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC=C2F)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to the procedure of Preparation 9 (a), except substituting 4-fluoro-1H-indole-3-carboxaldehyde (0.41 g, 2.5 mmole) for the ethyl-indole-2-carboxylate, the title compound (0.24 g, 54%) was prepared as a viscous oil: MS (ES) m/e 178 (M+H)+.
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
54%

Synthesis routes and methods II

Procedure details

Under stirring at 0° C., phosphoryl chloride (2.07 ml, 22.1 mmol) was added dropwise to DMF (30 ml). After completion of the dropwise addition, a solution of 4-fluoro-1-methylindole (2.20 g, 14.7 mmol) in DMF (15 ml) was added dropwise and the reaction mixture was stirred at room temperature for 4 hours. The reaction mixture was poured in 1N NaOH (120 ml), followed by extraction with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column, whereby from n-hexane-ethyl acetate (1:1, v/v) eluate fractions, 4-fluoro-1-methylindole-3-carbaldehyde (1.43 g, 55%) was obtained as a red solid.
Quantity
2.07 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

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